4-(tert-Butyl)-N-hydroxybenzimidoyl Chloride
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Overview
Description
4-(tert-Butyl)-N-hydroxybenzimidoyl Chloride is an organic compound characterized by the presence of a tert-butyl group, a hydroxy group, and a benzimidoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-N-hydroxybenzimidoyl Chloride typically involves the reaction of 4-tert-butylbenzoyl chloride with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-N-hydroxybenzimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloride group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted products where the chloride group is replaced by the nucleophile.
Scientific Research Applications
4-(tert-Butyl)-N-hydroxybenzimidoyl Chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-N-hydroxybenzimidoyl Chloride involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the chloride group can participate in nucleophilic substitution reactions. These interactions can affect various molecular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoyl Chloride: Similar structure but lacks the hydroxy group.
4-tert-Butylbenzyl Chloride: Similar structure but with a benzyl group instead of a benzimidoyl group
Properties
Molecular Formula |
C11H14ClNO |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
4-tert-butyl-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C11H14ClNO/c1-11(2,3)9-6-4-8(5-7-9)10(12)13-14/h4-7,14H,1-3H3 |
InChI Key |
VNSLLWBGMDORAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=NO)Cl |
Origin of Product |
United States |
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